N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction using a suitable benzodioxole derivative.
Attachment of the Chloro-Hydroxyphenyl Group: This step involves the coupling of the pyrazole ring with a chloro-hydroxyphenyl derivative, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-3-hydroxyphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity. The presence of both the benzodioxole and chloro-hydroxyphenyl groups can enhance its potential interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C18H14ClN3O4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c19-11-2-3-15(23)12(6-11)13-7-14(22-21-13)18(24)20-8-10-1-4-16-17(5-10)26-9-25-16/h1-7,23H,8-9H2,(H,20,24)(H,21,22) |
InChI Key |
UXUGGZKZYDJBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.